molecular formula C15H13NO4 B1330095 4-{[(Benzyloxy)carbonyl]amino}benzoic acid CAS No. 5330-71-2

4-{[(Benzyloxy)carbonyl]amino}benzoic acid

Cat. No. B1330095
CAS RN: 5330-71-2
M. Wt: 271.27 g/mol
InChI Key: XRKLFEVNZWRMCT-UHFFFAOYSA-N
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Description

“4-{[(Benzyloxy)carbonyl]amino}benzoic acid” is a chemical compound with a molecular formula of C15H13NO4 . It belongs to the class of compounds known as benzamides .


Synthesis Analysis

The synthesis of this compound could involve the benzylation of 4-hydroxybenzoic acid with benzyl bromide . The reduction of the attached atoms in a high oxidation state could convert these electron-withdrawing functions into electron-donating amino and alkyl groups .


Molecular Structure Analysis

The molecular weight of “4-{[(Benzyloxy)carbonyl]amino}benzoic acid” is 271.275 . The structure of this compound includes a benzene ring, which is part of the benzyloxy carbonyl group, and an amino group attached to the benzene ring .


Chemical Reactions Analysis

The carboxylic acid group in this compound can undergo various reactions. For instance, it can be converted into acid chlorides, anhydrides, esters, and amides by nucleophilic acyl substitution reactions . The reactivity of carboxylic acids is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 .

Scientific Research Applications

Antifungal Applications

4-(Benzyloxycarbonylamino)benzoic acid derivatives have been studied for their antifungal properties . Research has shown that certain esters of this compound exhibit potent antifungal activity against various fungal strains, including molds and yeasts . This makes them potential candidates for developing new antifungal medications.

Organic Synthesis

In the field of organic synthesis, this compound is used as a protecting group for amines. The benzyloxycarbonyl (Cbz) group is a common carbamate that is used to protect the amine functionality during synthesis, which can then be selectively deprotected later in the synthetic route .

Pharmaceutical Industry

4-(Benzyloxycarbonylamino)benzoic acid is utilized in the pharmaceutical industry as a building block for the synthesis of various drugs. It serves as an intermediate in the synthesis of more complex molecules and can be modified to produce a wide range of therapeutic agents .

Biotechnology

In biotechnological applications, this compound is used in the design of peptides and proteins . The Cbz group is employed to protect amino groups during the peptide synthesis process, which is crucial for the correct folding and function of the synthesized peptides .

Material Science

This compound finds applications in material science, particularly in the development of polymers . Its benzyloxy carbonyl group can be incorporated into polymer chains to modify their properties, such as increasing their solubility or altering their mechanical strength .

Environmental Science

Research into the environmental impact of chemicals includes studying compounds like 4-(benzyloxycarbonylamino)benzoic acid. Understanding its biodegradability and potential to form bioactive metabolites is essential for assessing its environmental footprint and designing greener chemical processes .

Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and other organic compounds in its target of action.

Mode of Action

Given its use in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound likely participates in bond formation processes. In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby a metal (such as palladium) becomes oxidized through its donation of electrons to form a new metal-carbon bond .

Biochemical Pathways

The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in the formation of carbon-carbon bonds, which are crucial in many biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (271275) and linear formula (C15H13NO4) suggest that it may have certain pharmacokinetic properties

Result of Action

Given its role in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound likely contributes to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds.

Action Environment

The success of the suzuki–miyaura cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.

properties

IUPAC Name

4-(phenylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKLFEVNZWRMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277484
Record name 4-{[(benzyloxy)carbonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((Benzyloxy)carbonyl)amino)benzoic acid

CAS RN

5330-71-2
Record name 5330-71-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{[(benzyloxy)carbonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aqueous NaOH (2N, 1.93 g, 48.3 mmol) was added to a solution of 4-aminobenzoic acid (3.0 g, 21.90 mmol) in H2O at 0° C. A clear solution appeared within 5 min. Then, benzyl carbonochloridate (4.45 g, 26.28 mmol) was added dropwise to the mixture and it was heated to room temperature and stirred for 2 h. The reaction mixture was diluted with water and separated with ether. The aqueous layer was cooled to 0° C. temperature and acidified with 6M HCl. The solid was collected by filtration, washed with water and dried. The crude solid was recrystallized from ethyl acetate-hexane to furnish 4-(benzyloxycarbonylamino)benzoic acid 10 (5.0 g, 84%) as a white solid.
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Synthesis routes and methods II

Procedure details

A 500 ml, round-bottom, three-neck flask was charged with 300 ml of water, 33.55 g (0.40 mole) of sodium bicarbonate, and 19.33 g (0.14 mole) of p-aminobenzoic acid (PABA). The resultant solution was stirred mechanically as 25.0 ml (30.0 g, 0.18 mole) of carbobenzoxy chloride was added dropwise over a period of one hour. Once addition was complete, the thick, white suspension which had formed was allowed to stir overnight. This suspension was suction filtered, and further work-up of both the filtrate (A), and the filtered solid (B) afforded the desired product. The filtrate (A) was acidified with concentrated hydrochloric acid to pH 1, and the white precipitate which formed was isolated by filtration and washed with water until the filtrate was neutral. This precipitate was dissolved in 1 N NaOH and extracted with 100 ml of ether. The ether layer was back extracted twice with 60 ml of 1 N NaOH and these extracts were pooled with the first aqueous layer. Acidification of the pooled basic layer to pH 1 yielded a copious white precipitate which was collected on a filter and washed with water until the filtrate was neutral. The moist solid was freed of water by dissolving it in ethyl acetate (EtOAc, 200 ml), draining off the several milliliters of water which rapidly settled out, drying over magnesium sulfate, and taking the colorless solution to dryness in vacuo. Yield 6.05 g of Z-PABA-OH as a white powder.
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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